2-(7-bromo-1H-indol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(7-bromo-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQBUBGQOKPXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492631 | |
| Record name | (7-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63352-97-6 | |
| Record name | (7-Bromo-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-bromo-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization and Analog Synthesis of 2 7 Bromo 1h Indol 3 Yl Acetic Acid
Modifications on the Indole (B1671886) Nitrogen (N1)
The nitrogen atom of the indole ring (N1) is a common site for derivatization due to its nucleophilic character after deprotonation. Alkylation, arylation, and acylation reactions at this position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its biological activity.
A general and widely used method for N-alkylation involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with an electrophile. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The choice of base and solvent can be critical for achieving high yields and avoiding side reactions.
For instance, the N-alkylation of a related compound, 6-bromoindole (B116670), has been successfully achieved using NaH in DMF, followed by the addition of an alkyl halide, such as methyl bromoacetate. This reaction proceeds smoothly to afford the corresponding N-substituted product. A similar strategy can be envisioned for 2-(7-bromo-1H-indol-3-yl)acetic acid, although protection of the carboxylic acid group might be necessary prior to N-alkylation to prevent its reaction with the base.
The following table summarizes representative N1-alkylation reactions on indole scaffolds, which are applicable to this compound.
| Starting Material | Reagents and Conditions | Product |
| 6-Bromoindole | 1. NaH, DMF; 2. BrCH2CO2Me | Methyl 2-(6-bromo-1H-indol-1-yl)acetate |
| Indole | R-X (alkyl halide), Cs2CO3, DMF | 1-Alkyl-1H-indole |
| 4-Bromoindole (B15604) | R-X, Base | 1-Alkyl-4-bromo-1H-indole |
In addition to simple alkyl groups, more complex moieties can be introduced at the N1 position. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond between the indole nitrogen and various aryl or heteroaryl partners. This approach significantly broadens the diversity of accessible N1-substituted analogs.
Substitutions on the Phenyl Ring (C4, C5, C6)
The bromine atom at the C7 position of this compound serves as a versatile handle for introducing a wide range of substituents onto the phenyl portion of the indole ring through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, respectively.
The Suzuki-Miyaura cross-coupling reaction allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups by reacting the bromoindole with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for the success of the reaction and can be optimized to achieve high yields and functional group tolerance. For example, Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used catalysts, with bases such as K2CO3 or Cs2CO3.
The Buchwald-Hartwig amination provides a route to synthesize N-aryl or N-alkyl substituted anilino-indoles by coupling the bromoindole with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction is highly valuable for introducing nitrogen-containing functional groups, which can significantly impact the biological properties of the molecule.
While the bromine at C7 is the most reactive site for these cross-coupling reactions, derivatization at other positions of the phenyl ring (C4, C5, C6) would require a different starting material or a multi-step synthetic sequence. For instance, starting from a differently substituted bromoindole or employing regioselective C-H activation/functionalization strategies could provide access to analogs with substituents at these positions.
The table below illustrates the potential for diversification of the 7-bromoindole (B1273607) scaffold using palladium-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | 7-Aryl-1H-indol-3-yl acetic acid derivative |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd(dppf)Cl2 | 7-Heteroaryl-1H-indol-3-yl acetic acid derivative |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3 / Xantphos | 7-(Amino)-1H-indol-3-yl acetic acid derivative |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | 7-Alkynyl-1H-indol-3-yl acetic acid derivative |
Alterations of the Acetic Acid Moiety
The acetic acid side chain of this compound is another key site for modification. The carboxylic acid functional group can be readily converted into a variety of other functional groups, such as esters, amides, and nitriles, each with distinct physicochemical properties.
Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). The resulting esters can serve as prodrugs or as intermediates for further transformations.
Amide formation is another common derivatization strategy. The carboxylic acid can be activated with a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and then reacted with a primary or secondary amine to form the corresponding amide. This approach allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the analogs. The synthesis of various amide derivatives of indole-3-acetic acid has been reported, showcasing the versatility of this reaction. eurjchem.com
Beyond simple functional group interconversions, the acetic acid moiety can be used as a building block for the synthesis of more complex heterocyclic systems. For example, the synthesis of 2-(1H-indol-3-yl)thiazoles has been reported, which involves the transformation of the acetic acid side chain into a thiazole (B1198619) ring. nih.gov This demonstrates the potential for creating novel scaffolds with significantly altered biological profiles.
The following table provides examples of common modifications of the acetic acid side chain.
| Modification | Reagents and Conditions | Product Functional Group |
| Esterification | R-OH, H+ or DCC/DMAP | Ester |
| Amidation | R1R2NH, EDC/HOBt or HBTU | Amide |
| Reduction | LiAlH4 or BH3-THF | Alcohol |
| Conversion to Thiazole | Hantzsch thiazole synthesis precursors | Thiazole |
Design and Synthesis of Conformationally Constrained Analogues
Restricting the conformational flexibility of a molecule can lead to increased potency and selectivity for its biological target by locking it into an active conformation. For this compound, this can be achieved by introducing cyclic structures that bridge different parts of the molecule.
One approach involves the formation of a new ring by connecting the acetic acid side chain back to the indole core. For example, intramolecular Friedel-Crafts acylation of the corresponding acid chloride could lead to the formation of a tricyclic ketone. Subsequent modifications of this ketone could provide access to a variety of conformationally constrained analogs.
Another strategy is to construct polycyclic systems that incorporate the indole nucleus. The synthesis of fused 1-azacyclodihydroindene derivatives from N-Boc-l-pyroglutamic acid methyl ester showcases a method to create rigid, polycyclic structures with interesting topologies. nih.gov While this example does not start from a 7-bromoindole, the principle of intramolecular cyclization to build fused ring systems is a key strategy in the design of conformationally constrained analogs.
A further example is the synthesis of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids. mdpi.com This class of compounds features a pyrrolidine (B122466) ring fused to the indole core, which significantly restricts the rotation of the acetic acid side chain relative to the indole ring. Adapting such synthetic routes to a 7-bromoindole starting material would be a viable strategy for generating novel conformationally constrained analogs of the target compound.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry and solid-phase synthesis are powerful tools for the rapid generation of large libraries of related compounds, which can be screened for biological activity. These approaches are well-suited for the derivatization of the this compound scaffold.
Solid-phase synthesis offers several advantages, including the simplification of purification and the ability to drive reactions to completion using excess reagents. The indole scaffold can be attached to a solid support, typically a resin, through a suitable linker. The immobilized indole can then be subjected to a series of reactions to introduce diversity at the N1 position, the phenyl ring, and the acetic acid side chain. For example, a 2-carboxyindole can be attached to a resin, followed by functionalization at the 3-position and subsequent cleavage from the support to yield a library of substituted indoles.
Multi-component reactions (MCRs) are another efficient strategy for library generation. MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the reactants. The Fischer indole synthesis, for example, can be adapted to a multi-component format to rapidly generate a diverse range of substituted indoles. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles based on a Fischer indolisation–indole N-alkylation sequence has been developed, which is a testament to the power of MCRs in generating structural diversity.
These high-throughput synthesis strategies, when applied to the this compound scaffold, can accelerate the discovery of new analogs with optimized properties.
Structure Activity Relationship Sar Studies of 2 7 Bromo 1h Indol 3 Yl Acetic Acid and Its Analogues
Impact of Bromine Substitution at C7 on Biological Efficacy
The position of halogen substitution on the indole (B1671886) ring is a critical determinant of biological activity. The presence of a bromine atom at the C7 position of the indole-3-acetic acid scaffold has been shown to confer distinct properties compared to substitutions at other positions.
In studies evaluating the quorum sensing-inhibiting properties of monobrominated indole-3-carboxaldehydes, the 7-bromo derivative, while more potent than the unsubstituted indole-3-carboxaldehyde, displayed lower activity compared to its C5 and C6-bromo isomers. This suggests that while halogenation generally enhances activity, the specific location of the bromine atom fine-tunes the biological efficacy. For instance, in the Chromobacterium violaceum AHL system, 5-bromoindole-3-carboxaldehyde (B1265535) and 6-bromoindole-3-carboxaldehyde (B99375) were found to be more effective quorum sensing inhibitors than 7-bromoindole-3-carboxaldehyde.
The following table summarizes the comparative inhibitory concentrations (IC50) of brominated indole-3-carboxaldehydes, illustrating the impact of the bromine position on quorum sensing inhibition.
| Compound | IC50 (µM) | Fold Reduction Compared to Control |
|---|---|---|
| Indole-3-carboxaldehyde | 171 | - |
| 5-bromoindole-3-carboxaldehyde | 13 | 13 |
| 6-bromoindole-3-carboxaldehyde | 19 | 9 |
| 7-bromoindole-3-carboxaldehyde | 72 | 2 |
Furthermore, studies on halogenated indole-3-acetic acids as potential prodrugs for cancer therapy have indicated that halogenation, in general, enhances cytotoxicity upon oxidative activation. While not isolating the effect of the C7 position specifically, this finding supports the principle that the electronic modifications to the indole ring by a halogen atom are crucial for this type of biological activity. The electron-withdrawing nature of bromine at C7 can influence the electron density of the indole ring, thereby affecting its interaction with biological targets and its susceptibility to metabolic activation.
Influence of Acetic Acid Side Chain Modifications on Activity Profiles
The acetic acid side chain at the C3 position is a cornerstone of the biological activity of many indole-3-acetic acid derivatives. Modifications to this functional group have been shown to significantly alter their activity profiles.
One common modification is the conversion of the carboxylic acid to an amide. For example, a series of indole-3-acetamides were synthesized and evaluated for their antihyperglycemic activity. In these studies, the nature of the substituent on the amide nitrogen played a significant role in the inhibitory activity against α-amylase. This indicates that while the core indole scaffold is important, the terminal functionality of the C3 side chain is critical for specific receptor interactions.
Another strategy involves the esterification of the carboxyl group. In the development of anti-inflammatory agents related to indometacin, a derivative where the acetic acid was modified to an acetoxy acetic acid, specifically [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid, exhibited approximately twice the anti-inflammatory activity of the parent compound. This highlights that extending the acidic side chain can lead to enhanced biological efficacy.
Bioisosteric replacement of the carboxylic acid with a tetrazole group has also been explored. Indole-3-tetrazole was found to be an active auxin, capable of initiating the assembly of the TIR1 auxin coreceptor complex. This demonstrates that the acidic proton of the carboxylic acid is a key feature for this particular biological activity, and that other acidic functional groups can functionally mimic it, albeit with potentially altered potency and receptor selectivity.
Role of N1 and Phenyl Ring Substituents in Receptor Interactions
Substituents at the N1 position of the indole ring and on the phenyl ring (the benzene (B151609) portion of the indole nucleus) can significantly modulate the biological activity of 2-(7-bromo-1H-indol-3-yl)acetic acid analogues by influencing their binding to target receptors.
Alkylation or acylation at the N1 position can have a profound impact on activity. For instance, in the development of 7-azaindole-3-acetic acid derivatives as CRTh2 receptor antagonists, modifications at the N1 position were a key part of the optimization process to achieve high potency and selectivity. This suggests that the N1 position is likely involved in important interactions within the receptor binding pocket, and that substituents at this position can be tailored to improve the pharmacological profile.
Comparative SAR Analysis with Other Halogenated Indole Derivatives
A comparative analysis of this compound with other halogenated indole derivatives reveals important trends in structure-activity relationships. The nature and position of the halogen atom are key determinants of biological activity.
As discussed in section 4.1, the biological efficacy of monobrominated indole derivatives can vary significantly with the position of the bromine atom. The observation that 5-bromo and 6-bromo indole-3-carboxaldehydes are more potent quorum sensing inhibitors than the 7-bromo analogue highlights a clear positional effect.
When comparing different halogens, studies on monohalogenated indole-3-acetic acids as auxins have shown that both the substitution site and the size of the halogen atom influence bioactivity. For instance, the naturally occurring 4-chloro-indole-3-acetic acid (4-Cl-IAA) is a potent auxin. Structural studies comparing 4-Cl-IAA, 5-Cl-IAA, 6-Cl-IAA, 7-Cl-IAA, and 5-Br-IAA have revealed subtle differences in their molecular conformations, which may account for their varying biological activities.
In the context of indole-3-acetamides as α-amylase inhibitors, a para-fluoro substituted compound was found to be the most active in its series, more so than para-bromo and meta-bromo substituted analogues. This suggests that for certain targets, the high electronegativity and smaller size of fluorine may be more favorable than bromine.
The following table provides a conceptual comparison of the relative activities of different halogenated indole derivatives in various biological assays, based on the findings from the cited literature.
| Compound Class | Substitution Pattern | Biological Target/Assay | Relative Activity Trend |
|---|---|---|---|
| Brominated Indole-3-carboxaldehydes | 5-Br vs. 6-Br vs. 7-Br | Quorum Sensing Inhibition | 5-Br > 6-Br > 7-Br > Unsubstituted |
| Halogenated Indole-3-acetic acids | 4-Cl vs. 5-Cl vs. 6-Cl vs. 7-Cl vs. 5-Br | Auxin Activity | Activity is dependent on both halogen type and position. |
| Halogenated Indole-3-acetamides | p-F vs. p-Br vs. m-Br | α-Amylase Inhibition | p-F > p-Br > m-Br |
Mechanistic Elucidation of Biological Actions
Investigation of Molecular Targets and Binding Mechanisms
Currently, there is a lack of specific research identifying the direct molecular targets of 2-(7-bromo-1H-indol-3-yl)acetic acid. The broader class of indole-3-acetic acid derivatives has been explored for various therapeutic purposes. For instance, some indole (B1671886) derivatives have been investigated as potential inhibitors of enzymes such as butyrylcholinesterase or as antagonists for receptors like the transport inhibitor response 1 in plants. However, without specific studies on the 7-bromo substituted variant, any proposed molecular target would be speculative. The precise binding mechanisms, including the amino acid residues involved in potential interactions and the nature of the binding forces, remain to be determined through dedicated research such as X-ray crystallography or computational docking studies tailored to this compound.
Cellular Pathway Modulation Studies
Detailed studies on how this compound modulates specific cellular pathways are not readily found in the current body of scientific literature. Research on other indole compounds has demonstrated their ability to interfere with various cellular processes. For example, certain indole derivatives have been shown to impact pathways related to bacterial cell division, inflammation, and cancer cell proliferation. The influence of the bromine atom at the 7-position of the indole ring on the compound's ability to modulate cellular signaling cascades has not been specifically elucidated.
Protein-Ligand Interaction Analyses
Comprehensive protein-ligand interaction analyses for this compound are not available. Such analyses are crucial for understanding the compound's mechanism of action at a molecular level. Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are instrumental in characterizing the thermodynamics and kinetics of binding interactions. While these methods have been applied to other indole derivatives to determine their binding affinities and specificities for various protein targets, similar data for this compound is absent.
Inhibition and Activation of Signaling Pathways
Specific information regarding the inhibitory or activatory effects of this compound on signaling pathways is not documented. The functional consequences of its interaction with any potential molecular target, leading to either the upregulation or downregulation of signaling cascades, are unknown. Further research is required to ascertain whether this compound acts as an agonist or antagonist of specific receptors or an inhibitor or activator of key enzymes involved in cellular signaling.
Computational and Theoretical Studies
Molecular Docking Simulations for Target Binding Predictions
No specific molecular docking studies for 2-(7-bromo-1H-indol-3-yl)acetic acid have been identified. While research exists for other substituted indole (B1671886) derivatives, information detailing the binding affinities, interaction modes, or predicted biological targets for the 7-bromo substituted variant is not available. Therefore, no data on its predicted binding interactions with specific proteins or receptors can be provided.
Molecular Dynamics Simulations for Conformational Analysis
There are no published molecular dynamics (MD) simulations that specifically analyze the conformational behavior of this compound. Studies on the parent compound, indole-3-acetic acid, have explored its conformational space, but this analysis has not been extended to the 7-bromo derivative. As a result, there is no data available regarding its structural dynamics, stability of different conformers, or solvent interactions at an atomistic level.
Quantum Chemical Calculations for Electronic Properties
Specific quantum chemical calculations detailing the electronic properties of this compound could not be located. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity. However, these specific computational analyses for this compound have not been reported in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No Quantitative Structure-Activity Relationship (QSAR) models that include this compound as part of their dataset were found. QSAR studies are available for other classes of indole compounds and auxins, but none have been developed or validated using the specific structural features of this compound to predict its biological activity. Consequently, there are no established models or data tables correlating its structural descriptors with activity.
Advanced Analytical Methodologies in Research
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for the isolation and purification of 2-(7-bromo-1H-indol-3-yl)acetic acid from synthetic reaction mixtures and biological matrices. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary technique employed for this purpose.
The separation of indole (B1671886) derivatives, including halogenated forms like this compound, is typically achieved using C8 or C18 columns. researchgate.netnih.gov Gradient elution is often preferred to ensure sharp, well-resolved, and symmetrical peaks for all analytes. nih.gov The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often with an acidic modifier like acetic acid or phosphoric acid to control the ionization of the carboxylic acid group and improve peak shape. nih.govresearchgate.net
For the purification of this compound, a preparative HPLC approach can be utilized, scaling up the analytical method. peakproteins.com The selection of the mobile phase and gradient is optimized to maximize the resolution between the target compound and any impurities. Detection is commonly performed using a UV detector, as indole derivatives absorb UV light. researchgate.net For enhanced sensitivity and specificity, a fluorescence detector can also be employed, with excitation and emission wavelengths set appropriately for the indole moiety (e.g., λex = 280 nm and λem = 350 nm for related indole compounds). nih.govnih.gov
In addition to HPLC, column chromatography using silica (B1680970) gel is a fundamental technique for the initial purification of the crude product after synthesis. nih.govresearchgate.net A solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate, is used to elute the compound from the column. nih.gov
Table 1: Illustrative RP-HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table presents a typical set of parameters and may require optimization for specific analytical or preparative purposes.
Advanced Spectroscopic Methods for Structure Elucidation
The definitive identification and structural confirmation of this compound are accomplished through a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The characteristic signals would include those for the aromatic protons on the indole ring, the methylene (B1212753) protons of the acetic acid side chain, and the N-H proton of the indole. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electron ionization (EI), can offer further structural insights. uni-saarland.de For a carboxylic acid like this compound, characteristic fragmentation would involve the loss of the carboxyl group (-COOH) as a neutral radical, resulting in a prominent peak. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. researchgate.netnih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), CH₂ (δ ~3.7 ppm), NH (δ ~8.1 ppm), COOH (variable) |
| ¹³C NMR | Signals for indole ring carbons, C=O of carboxylic acid (~175 ppm), CH₂ of acetic acid |
| Mass Spec (EI) | Molecular ion peak (M⁺), fragment corresponding to loss of COOH (M-45) |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~3300-2500 (O-H stretch), ~1700 (C=O stretch) |
The data in this table are predicted based on the analysis of similar compounds and may vary from experimentally obtained values.
X-ray Crystallography in Complex with Biological Targets
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including how a ligand like this compound binds to its biological target, such as an enzyme or receptor. nih.gov This method provides detailed insights into the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and selectivity of the compound.
The process involves co-crystallizing the target protein with this compound. This can be achieved by soaking pre-formed crystals of the protein in a solution containing the compound or by co-crystallization, where the protein and the compound are mixed prior to crystallization. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure of the protein-ligand complex can be built and refined.
The structural information obtained from X-ray crystallography is invaluable for structure-based drug design. It allows for the rational optimization of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. While specific X-ray crystal structures of this compound in complex with a biological target are not publicly available, the methodology remains a critical tool in the development of indole-based therapeutic agents. rsc.org
Future Research Directions and Therapeutic Potential
Exploration of Novel Pharmacological Applications
The future exploration of 2-(7-bromo-1H-indol-3-yl)acetic acid is poised to extend beyond its foundational role as a plant auxin. Research into structurally similar indole (B1671886) derivatives has revealed a wide spectrum of pharmacological activities, suggesting fertile ground for new therapeutic applications.
Oncology: A primary area of investigation for halogenated IAA derivatives is in targeted cancer therapy. google.com The core concept involves using the compound as a cytotoxic agent upon oxidative activation. Future studies should focus on screening this compound against various cancer cell lines to determine its efficacy and selectivity. Furthermore, its potential as an inhibitor of ectonucleotidases, enzymes implicated in tumor growth and immune evasion, presents another exciting avenue for anticancer research. rsc.org
Anti-inflammatory and Antioxidant Effects: The parent molecule, IAA, demonstrates protective effects by modulating oxidative stress and inflammation. nih.gov A structurally related compound, 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid, has also been investigated for potential anti-inflammatory and antimicrobial properties. smolecule.com It is therefore crucial to investigate whether this compound retains or enhances these properties. This could open doors for its application in chronic inflammatory diseases, such as arthritis or inflammatory bowel disease.
Metabolic and Neurological Disorders: Emerging evidence indicates that microbiota-derived IAA can influence metabolic and neurological health, acting as a signaling molecule along the gut-brain axis. nih.gov Research could explore if the 7-bromo substitution alters the compound's interaction with targets relevant to metabolic disorders like diabetes or neuroinflammatory conditions. nih.gov
Development of Prodrug Strategies
One of the most promising therapeutic applications for halogenated IAA derivatives is their use in enzyme-prodrug therapy systems, particularly for cancer treatment. google.com
A prodrug is an inactive or minimally active compound that is metabolized in the body to produce the active drug. This strategy is often employed to improve drug delivery, selectivity, and reduce systemic toxicity. For this compound, the most explored approach involves its use as an oxidatively activated prodrug.
The proposed mechanism centers on the enzyme horseradish peroxidase (HRP). The non-toxic IAA derivative is administered systemically and remains inert. However, at a target site, such as a tumor, where HRP has been selectively delivered (for example, conjugated to a tumor-specific antibody in Antibody-Directed Enzyme Prodrug Therapy, or ADEPT), the enzyme catalyzes the oxidation of the IAA derivative. This activation converts the prodrug into a highly cytotoxic radical species that kills the surrounding cancer cells. google.com
Future research should focus on:
Confirming that this compound is an efficient and stable substrate for HRP-mediated activation.
Evaluating the cytotoxicity of the resulting activated species in various cancer models.
Designing and testing targeted delivery systems for HRP to specific tumors to be used in conjunction with this prodrug.
Integration into Polypharmacology Approaches
Polypharmacology is a drug development strategy that focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex, multifactorial diseases like cancer, metabolic syndrome, and neurodegenerative disorders, where hitting a single target is often insufficient.
The parent compound, IAA, is known to have multifaceted physiological effects, influencing inflammation, oxidative stress, and metabolic homeostasis, which inherently suggests interactions with numerous cellular targets. nih.gov This multi-target profile makes the indole scaffold an attractive starting point for polypharmacological drug design.
For this compound, future research should aim to:
Deconstruct its Target Profile: Utilize chemoproteomics and computational modeling to identify the full range of proteins and pathways with which the compound interacts.
Rational Design for Multi-Targeting: Modify the this compound structure to optimize its binding affinity for several key disease-related targets. For instance, a single molecule could be engineered to inhibit a cancer-promoting enzyme while simultaneously having anti-inflammatory effects that mitigate treatment side effects.
Synergistic Therapeutic Effects: Investigate whether hitting multiple targets with a single 7-bromoindole-based agent leads to synergistic therapeutic outcomes that are more effective than combination therapies with single-target drugs.
Nanotechnology-Based Delivery Systems
Nanotechnology offers powerful tools to overcome many of the challenges in drug delivery, such as poor solubility, lack of stability, and off-target toxicity. A patent for IAA derivatives specifically includes their potential application in nanobiotechnology and nanomedicine for drug delivery. google.com
For this compound, nanotechnology-based delivery systems could be transformative, particularly when integrated with the prodrug strategies discussed earlier.
Future research directions in this area include:
Encapsulation for Improved Bioavailability: Developing nanoparticles (e.g., liposomes, polymeric nanoparticles, or micelles) to encapsulate this compound. This could enhance its solubility, protect it from premature degradation in the bloodstream, and allow for controlled release.
Targeted Delivery: Functionalizing the surface of these nanoparticles with ligands (e.g., antibodies or peptides) that specifically recognize and bind to receptors overexpressed on cancer cells. This would ensure that the drug accumulates at the tumor site, increasing efficacy and minimizing exposure to healthy tissues.
Co-delivery Systems: Designing "smart" nanoparticles that carry both the this compound prodrug and the activating enzyme (HRP). Such a system would deliver all necessary components of the therapy directly to the target, ensuring efficient and localized activation of the cytotoxic agent.
Clinical Translation and Pre-clinical Development Considerations
Moving this compound from a laboratory curiosity to a clinical candidate requires a rigorous and systematic pre-clinical development program. This process involves several critical stages to establish a preliminary profile of the compound's efficacy and suitability for human studies.
Key considerations for the preclinical development of this compound include:
Process Chemistry and Scalable Synthesis: Developing a robust, efficient, and scalable synthetic route for producing high-purity this compound is a foundational step. The synthesis of related bromo-indole acetic acids has been documented and would serve as a starting point. nih.govnih.gov
In Vitro and In Vivo Efficacy Studies: Comprehensive testing in relevant biological models is essential. This includes in vitro assays using human cell lines to confirm its mechanism of action and efficacy, followed by in vivo studies in animal models of target diseases (e.g., tumor xenograft models) to demonstrate therapeutic benefit.
Pharmacokinetics (ADME): The study of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Researchers will need to determine how the compound is taken up by the body, where it goes, how it is broken down, and how it is eliminated.
Lead Optimization: Based on initial findings, medicinal chemists may need to synthesize and test additional analogues of this compound to improve its potency, selectivity, and pharmacokinetic properties, thereby optimizing it into a viable drug candidate.
Successful navigation of these preclinical hurdles would be the necessary precursor to designing and initiating Phase I clinical trials to evaluate the compound in humans.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods to confirm the structural identity of 2-(7-bromo-1H-indol-3-yl)acetic acid?
- Methodological Answer : Use a combination of FT-IR (to identify carboxylate and indole N-H stretches), NMR (¹H/¹³C for bromine-induced deshielding effects at C7), and X-ray crystallography (for absolute configuration determination). Theoretical calculations (DFT) can validate vibrational and electronic properties . For crystallographic refinement, employ the SHELXL program to resolve positional disorder or thermal motion artifacts .
Q. How is this compound synthesized, and what are critical purification steps?
- Methodological Answer : A typical route involves alkylation of indole precursors (e.g., 7-bromoindole) with bromoacetic acid derivatives under basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Confirm purity using HPLC (>95% purity threshold) and mass spectrometry (HRMS for exact mass verification) .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C to prevent bromine dissociation or carboxylate degradation. Desiccate to avoid hygroscopic absorption, which can alter reactivity in downstream reactions .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
- Methodological Answer : Optimize reaction parameters:
- Catalyst screening : Test Pd-based catalysts for cross-coupling reactions to enhance regioselectivity at C3.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve indole solubility and reaction kinetics.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like decarboxylation .
Q. How do computational models assist in understanding the electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p) basis set) to map electrostatic potential surfaces, HOMO-LUMO gaps, and charge distribution. Compare theoretical IR/Raman spectra with experimental data to validate intramolecular hydrogen bonding between the carboxylate and indole NH groups .
Q. What strategies resolve discrepancies in crystallographic data for brominated indole derivatives?
- Methodological Answer : Use SHELXD for phase determination in cases of weak diffraction (common with heavy bromine atoms). Validate against PLATON -detected twinning or disorder. Cross-reference with solid-state NMR to resolve ambiguities in atomic positions .
Q. How can bioactivity assays be designed to evaluate its pharmacological potential?
- Methodological Answer : Conduct in vitro receptor-binding assays (e.g., prostaglandin D2 receptor antagonism, inspired by MK-0524 analogs ). Use molecular docking (AutoDock Vina) to predict interactions with target proteins. For cytotoxicity, employ MTT assays on cancer cell lines, comparing IC₅₀ values against unsubstituted indole analogs .
Q. What advanced analytical techniques detect trace impurities in synthesized batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
